

# A Comparative Spectroscopic Analysis of Nitrosalicylic Acid Isomers

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## Compound of Interest

Compound Name: 4-Nitrosalicylic acid

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This guide provides a detailed spectroscopic comparison of three key isomers of nitrosalicylic acid: 3-nitrosalicylic acid, **4-nitrosalicylic acid**, and 5-nitrosalicylic acid. The distinct positioning of the nitro group on the salicylic acid backbone results in unique spectral fingerprints for each isomer. This document summarizes their  $^1\text{H}$  NMR, IR, and UV-Vis spectroscopic data, supported by detailed experimental protocols and logical workflow diagrams to aid in their identification and characterization.

## Comparative Spectroscopic Data

The following tables provide a summary of the key spectroscopic data for the three nitrosalicylic acid isomers.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (in  $\text{DMSO-d}_6$ )

Isomer	Chemical Shift ( $\delta$ , ppm) and Multiplicity	Coupling Constant (J, Hz)
3-Nitrosalicylic Acid	$\sim 8.18$ (d), $\sim 8.14$ (d), $\sim 7.10$ (t), $\sim 6.73$ (d)	$J = 1.9$ Hz, $J = 7.9$ Hz
4-Nitrosalicylic Acid	$\sim 8.30$ (d), $\sim 8.10$ (dd), $\sim 7.20$ (d)	$J \approx 2.5$ Hz, $J \approx 9.0$ Hz
5-Nitrosalicylic Acid	$\sim 8.55$ (d), $\sim 8.33$ (dd), $\sim 7.15$ (d)	$J = 2.9$ Hz, $J = 9.2$ Hz

Table 2: Infrared (IR) Spectroscopic Data (KBr Pellet)

Isomer	O-H Stretch (cm <sup>-1</sup> ) (Carboxylic Acid & Phenol)	C=O Stretch (cm <sup>-1</sup> ) (Carboxylic Acid)	N-O Stretch (cm <sup>-1</sup> ) (Nitro Group)
3-Nitrosalicylic Acid	3400-2500 (broad)	~1670	~1530, ~1350
4-Nitrosalicylic Acid	3400-2500 (broad)	~1680	~1525, ~1345
5-Nitrosalicylic Acid	3400-2500 (broad)	~1665	~1540, ~1340

Table 3: UV-Vis Spectroscopic Data (in Ethanol)

Isomer	λ <sub>max</sub> (nm)
3-Nitrosalicylic Acid	~286, ~350[1]
4-Nitrosalicylic Acid	~284, ~386[1]
5-Nitrosalicylic Acid	~300, ~350

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the nitrosalicylic acid isomer was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was then filtered into a standard 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer was used for the analysis.
- Data Acquisition:
  - Pulse Program: A standard single-pulse experiment was utilized.
  - Number of Scans: 16 scans were acquired to ensure a good signal-to-noise ratio.

- Relaxation Delay: A relaxation delay of 2 seconds was set between scans.
- Spectral Width: The spectral width was set to encompass the expected chemical shift range of the aromatic and acidic protons.
- Data Processing: The acquired free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation: A small amount (1-2 mg) of the solid nitrosalicylic acid isomer was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used for the analysis.
- Data Acquisition:
  - Spectral Range: The spectrum was recorded in the mid-infrared range, typically from 4000 to 400 cm<sup>-1</sup>.
  - Resolution: A spectral resolution of 4 cm<sup>-1</sup> was used.
  - Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.

## UV-Vis Spectroscopy

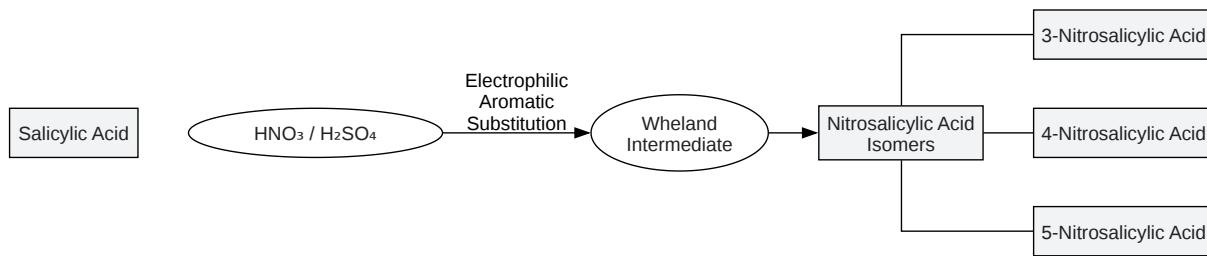
- Sample Preparation: A stock solution of each nitrosalicylic acid isomer was prepared by dissolving a known mass of the compound in ethanol to achieve a concentration of approximately 1 mg/mL. A dilute solution (e.g., 10 µg/mL) was then prepared by serial dilution of the stock solution with ethanol.
- Instrumentation: A dual-beam UV-Vis spectrophotometer was employed for the analysis.

- Data Acquisition:
  - Wavelength Range: The absorbance spectrum was recorded over a wavelength range of 200 to 400 nm.
  - Blank Correction: Ethanol was used as the blank to zero the instrument.
  - Cuvette: A quartz cuvette with a 1 cm path length was used.
- Data Processing: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) was determined from the recorded spectrum.

## Visualizations

### Synthesis of Nitrosalicylic Acid Isomers

The synthesis of nitrosalicylic acid isomers is typically achieved through the electrophilic aromatic substitution of salicylic acid using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring direct the incoming nitro (-NO<sub>2</sub>) group to different positions, leading to the formation of the various isomers.[2][3]

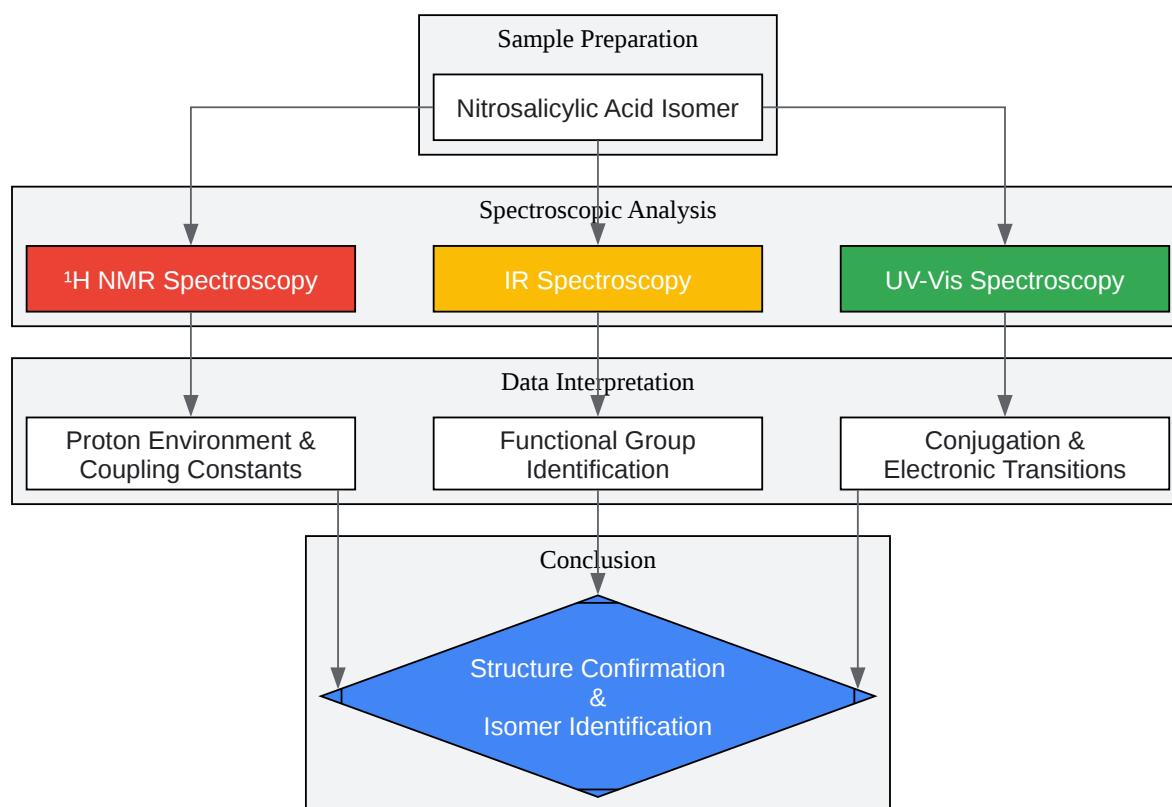


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Caption: Synthetic pathway for nitrosalicylic acid isomers.

## Experimental Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis and characterization of the nitrosalicylic acid isomers is depicted below. This systematic approach ensures a comprehensive and accurate determination of the molecular structure.



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Caption: Experimental workflow for spectroscopic analysis.

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## References

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